Welcome to the BenchChem Online Store!
molecular formula C10H6N2O6 B8296454 6,7-Dihydroxyquinoxaline-2,3-dicarboxylic acid

6,7-Dihydroxyquinoxaline-2,3-dicarboxylic acid

Cat. No. B8296454
M. Wt: 250.16 g/mol
InChI Key: DUGIZJOYDWKQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04904775

Procedure details

Compound from Example 3E (145 mg, 0.5 mmole) was slurried in 10 ml of concentrated HCl and heated at 75° C. for 1 hour with stirring. On initial heating, the compound dissolved, then a precipitate eventually formed. The slurry was evaporated to dryness in vacuo. The residue was initially soluble in water but formed a yellowbrown precipitate within a few minutes. The water was evaporated again and the residue was dried in vacuo for 3 hours to give the title compound as a brown solid, 125 mg, m.p.>300° C.
Name
Compound
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1(C)[O:20][C:5]2=[CH:6][C:7]3[N:8]=[C:9]([C:17]([OH:19])=[O:18])[C:10]([C:14]([OH:16])=[O:15])=[N:11][C:12]=3[CH:13]=[C:4]2[O:3]1>Cl>[OH:3][C:4]1[CH:13]=[C:12]2[C:7](=[CH:6][C:5]=1[OH:20])[N:8]=[C:9]([C:17]([OH:19])=[O:18])[C:10]([C:14]([OH:16])=[O:15])=[N:11]2

Inputs

Step One
Name
Compound
Quantity
145 mg
Type
reactant
Smiles
CC1(OC=2C(=CC=3N=C(C(=NC3C2)C(=O)O)C(=O)O)O1)C
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On initial heating
DISSOLUTION
Type
DISSOLUTION
Details
the compound dissolved
CUSTOM
Type
CUSTOM
Details
a precipitate eventually formed
CUSTOM
Type
CUSTOM
Details
The slurry was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
formed a yellowbrown precipitate within a few minutes
CUSTOM
Type
CUSTOM
Details
The water was evaporated again
CUSTOM
Type
CUSTOM
Details
the residue was dried in vacuo for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2N=C(C(=NC2=CC1O)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.